
Adenine
Overview
Description
Adenine is an organic compound belonging to the purine family. It is one of the four nucleobases in the nucleic acids of DNA and RNA, the others being guanine, cytosine, and thymine. This compound plays a crucial role in cellular respiration, forming part of the energy-rich molecules adenosine triphosphate (ATP), nicotinamide this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and coenzyme A .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with formamide in the presence of a solid base, followed by the addition of ammonia water. This reaction is carried out under reflux conditions, and the product is purified through crystallization .
Another method involves the reaction of acetyl hypoxanthine with phosphorus oxychloride in the presence of anhydrous pyridine and triethylamine. The intermediate product is then subjected to ammonolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs a two-step reaction process. The first step involves the reaction of acetyl hypoxanthine with phosphorus oxychloride, followed by ammonolysis. This method is favored due to its simplicity, mild reaction conditions, and high yield .
Chemical Reactions Analysis
Formation Mechanisms
Adenine can be synthesized through several pathways, primarily involving the reaction of simpler molecules under specific conditions. The most notable methods include:
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Hydrogen Cyanide Polymerization : this compound can form from the polymerization of hydrogen cyanide (HCN) in the presence of ammonia. This reaction has been shown to yield this compound under abiotic conditions, suggesting a possible pathway for its formation on early Earth.
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Radical Reactions : Quantum chemical studies indicate that this compound can be formed from simple radicals and neutral molecules like HCN and NHCN through a series of radical addition and abstraction reactions. These processes are generally exothermic and can occur without significant energy barriers, facilitating this compound's formation in interstellar environments .
Dehydrogenation Reactions
The reactivity of this compound with hydroxyl radicals (- OH) has been extensively studied due to its implications in DNA damage and cellular aging. The dehydrogenation process involves:
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Hydroxyl Radical Attack : The hydroxyl radical can abstract hydrogen atoms from this compound at various sites, leading to the formation of different products. The most favorable site for this reaction is the N(6) position, where the activation energy is comparatively lower .
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Transition States and Energy Profiles : Computational studies have mapped out several transition states and product complexes associated with these reactions, indicating that multiple pathways exist for this compound's oxidative degradation .
Hydrolytic Deamination
This compound can undergo hydrolytic deamination to form hypoxanthine, which is an important step in purine metabolism:
Transition to Guanine
The transformation of this compound into guanine involves several steps:
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Deamination and Oxidation : The hydrolytic deamination of this compound leads to hypoxanthine, which is then oxidized to xanthine before being converted into guanine. This multi-step process has been characterized by specific activation energies and free energy changes that highlight its feasibility under physiological conditions .
Reaction Energies and Activation Barriers
Reaction Step | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
---|---|---|
Formation from HCN + NH | -53.7 | 43.9 |
Hydrolytic Deamination | -5.76 | 61.11 |
Oxidation of Hypoxanthine | -14.7 | 28.9 |
Rate Constants for Key Reactions
Reaction | Rate Constant (cm³ s⁻¹) |
---|---|
Formation from HCN | 8.71 × 10⁻⁹ |
Hydroxyl radical attack at N(6) | 1.91 × 10⁻⁹ |
Deamination with water | Varies with solvent |
Scientific Research Applications
Biological Significance of Adenine
This compound is integral to several vital biological functions:
- Nucleic Acids : It is one of the four nucleobases in DNA and RNA, essential for genetic coding and protein synthesis.
- Energy Storage : this compound forms part of adenosine triphosphate (ATP), the primary energy carrier in cells.
- Cofactors : It is also found in crucial cofactors like NAD (Nicotinamide this compound Dinucleotide) and FAD (Flavin this compound Dinucleotide), which are vital for metabolic processes.
Medicinal Applications
This compound and its derivatives have been extensively studied for their therapeutic potential:
Cancer Treatment
- Adenosine Analogues : Compounds that mimic adenosine are used as anticancer agents by inhibiting DNA/RNA synthesis. These analogues target pathways that are often deregulated in cancerous cells .
- Kinase Inhibitors : this compound-based inhibitors are designed to target kinases involved in cancer progression, leading to promising results in clinical trials .
Viral and Bacterial Infections
- Antiviral Agents : Adenosine analogues have shown efficacy against various viral infections by disrupting viral replication mechanisms .
- Bacterial Infection Models : Research indicates that this compound analogues can be effective against specific bacterial infections by targeting NADK (Nicotinamide this compound Dinucleotide Kinase) pathways .
Chronic Kidney Disease (CKD)
- Animal Models : High doses of this compound are used to induce CKD in animal models, facilitating the study of disease mechanisms and potential therapies . This model helps researchers explore inflammation, oxidative stress, and metabolic disorders associated with CKD.
Research Applications
This compound's role extends beyond medicine into various research fields:
Genomics and Microbiology
- Studies have shown that dietary this compound concentrations can significantly alter gut microbiota and influence metabolic pathways, suggesting a link between this compound intake and overall health .
Metabolic Pathways
- Research on this compound's impact on metabolic pathways has revealed its influence on uric acid levels and gut health, indicating its potential as a biomarker for metabolic disorders .
Data Tables
The following table summarizes key applications of this compound across different fields:
Application Area | Specific Use Case | Mechanism/Impact |
---|---|---|
Cancer Treatment | Adenosine analogues | Inhibition of DNA/RNA synthesis |
Viral Infections | Antiviral agents | Disruption of viral replication |
Bacterial Infections | NADK pathway targeting | Inhibition of bacterial growth |
Chronic Kidney Disease | Animal model induction | Study of CKD mechanisms |
Gut Microbiota Research | Dietary impact studies | Alteration of gut microbiota composition |
Case Study 1: Adenosine Analogues in Cancer Therapy
Adenosine analogues have been developed as potent inhibitors in cancer therapy. For instance, compounds like clofarabine have shown effectiveness against acute lymphoblastic leukemia by interfering with DNA synthesis pathways.
Case Study 2: this compound-Induced CKD Model
Research using high doses of this compound to induce CKD has provided insights into the disease's pathophysiology. The model has been instrumental in testing new therapeutic agents aimed at reducing inflammation and oxidative stress associated with kidney damage .
Mechanism of Action
Adenine is often compared with other purine nucleobases, such as guanine, and nucleosides, such as adenosine:
Guanine: Like this compound, guanine is a purine nucleobase found in DNA and RNA.
Adenosine: Adenosine is a nucleoside formed by the attachment of this compound to ribose.
Uniqueness of this compound: this compound’s unique role in forming ATP, NAD, and FAD, which are essential for energy transfer and metabolic processes, sets it apart from other nucleobases and nucleosides .
Comparison with Similar Compounds
- Guanine
- Cytosine
- Thymine
- Uracil
- Adenosine
Q & A
Basic Research Questions
Q. What methodological approaches ensure accurate detection and quantification of adenine in biological samples?
- Answer: High-performance liquid chromatography (HPLC) paired with UV detection (λ = 260 nm) is widely used for this compound quantification due to its specificity and sensitivity. For complex matrices like cellular lysates, mass spectrometry (MS) with isotope-labeled this compound (e.g., this compound-13C) as an internal standard improves precision by correcting for matrix effects . Validation protocols should include calibration curves (linear range: 0.1–100 µM), spike-recovery tests (>90% recovery), and inter-day reproducibility checks (RSD <5%) .
Q. How can researchers design experiments to study this compound’s role in nucleotide biosynthesis?
- Answer: Use isotopic tracing (e.g., ¹³C- or ¹⁵N-labeled this compound) to track incorporation into DNA/RNA or ATP. In vitro assays with purified enzymes (e.g., this compound phosphoribosyltransferase) can quantify kinetic parameters (Km, Vmax) under varying pH/temperature conditions. Include negative controls (e.g., enzyme inhibitors like mycophenolic acid) and validate results via LC-MS/MS .
Q. What are common pitfalls in assessing this compound stability under experimental conditions?
- Answer: this compound degrades under prolonged UV exposure or acidic conditions (pH <3). To mitigate, store samples at -80°C in neutral buffers (e.g., Tris-HCl, pH 7.4) and avoid freeze-thaw cycles. Use spectrophotometric scans (200–300 nm) to monitor purity; a shift in λmax indicates degradation .
Advanced Research Questions
Q. How do conflicting reports on this compound’s radical stability under oxidative stress align with experimental design choices?
- Answer: Discrepancies arise from varying oxygen concentrations, light exposure, or radical scavengers in assays. For example, this compound’s radical half-life increases from 2 hours (ambient light) to >48 hours in dark, anaerobic conditions . Reconcile data by standardizing reaction conditions (e.g., controlled atmosphere chambers) and using electron paramagnetic resonance (EPR) to directly quantify radical species .
Q. What strategies resolve contradictions in this compound’s mutagenic potential across in vitro vs. in vivo models?
- Answer: In vitro systems (e.g., plasmid-based assays) may lack repair mechanisms present in vivo. Use CRISPR-edited cell lines (e.g., APEX1-knockout) to isolate repair pathways. Cross-validate with whole-genome sequencing of this compound-treated E. coli or mammalian cells to quantify mutation rates .
Q. How can computational modeling enhance understanding of this compound’s electronic properties in DNA repair mechanisms?
- Answer: Density functional theory (DFT) simulations (B3LYP/6-311+G*) predict this compound’s electron affinity and ionization potential, which correlate with its susceptibility to oxidative damage. Pair with molecular dynamics (MD) to model base-flipping in DNA polymerase binding pockets .
Q. Methodological Frameworks
Q. What protocols ensure reproducibility in this compound-related metabolic flux studies?
- Answer:
Q. How to optimize CRISPR-Cas9 editing for studying this compound’s role in genetic regulation?
- Answer: Design single-guide RNAs (sgRNAs) targeting this compound-rich promoter regions. Validate editing efficiency via Sanger sequencing and off-target effects with GUIDE-seq. Use this compound-responsive luciferase reporters (e.g., pGL4-AP1) to quantify transcriptional activity .
Q. Data Interpretation & Reporting
Q. How should researchers address variability in this compound quantification across spectrophotometric vs. chromatographic methods?
- Answer: Spectrophotometry overestimates this compound in impure samples due to co-eluting absorbants (e.g., proteins). Cross-validate with HPLC (retention time: 4.2 min, C18 column) or fluorometric assays (ex/em: 260/380 nm) for complex matrices. Report both raw and normalized data (e.g., this compound/μg DNA) .
Q. What statistical frameworks are robust for analyzing this compound’s dose-response effects in toxicity studies?
- Answer: Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. For heterogeneous data (e.g., cell viability vs. ROS production), apply multivariate ANOVA with post hoc Tukey tests. Share raw datasets and code (e.g., R/Python scripts) to enhance reproducibility .
Properties
IUPAC Name |
7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Record name | adenine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adenine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022557 | |
Record name | Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |
Record name | SID47193680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions. | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
73-24-5 | |
Record name | Adenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adenine [USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |
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Record name | Adenine | |
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URL | https://www.drugbank.ca/drugs/DB00173 | |
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Record name | adenine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |
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Record name | adenine | |
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Record name | 9H-Purin-6-amine | |
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Record name | Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
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Record name | Adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |
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Record name | ADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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